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Compound of Interest

Compound Name: 4-(Diethylamino)but-2-enal

Cat. No.: B15411515

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 4-(diethylamino)but-2-enal is
limited. This guide is based on the well-established reactivity of a,3-unsaturated aldehydes and
related amino-substituted enals.

Introduction

4-(Diethylamino)but-2-enal is an organic molecule featuring a conjugated system with an
aldehyde and a tertiary amine. Its structure, containing both nucleophilic (the nitrogen atom)
and multiple electrophilic centers, suggests a rich and varied chemical reactivity. The key
functional groups determining its chemical behavior are the a,3-unsaturated aldehyde and the
diethylamino group at the y-position. This combination makes it a potentially valuable building
block in organic synthesis and a candidate for biological investigation.

Molecular Structure:

Physicochemical Properties

While specific experimental data for 4-(diethylamino)but-2-enal is not readily available, its
general properties can be inferred from its structure.
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Property Predicted Value/lnformation

Molecular Formula C8H15NO

Molecular Weight 141.21 g/mol

IUPAC Name 4-(diethylamino)but-2-enal

Solubility Expected to be soluble in organic solvents.
Boiling Point Predicted to be in the range of 180-220 °C.
Appearance Likely a colorless to pale yellow oil.

Reactivity Profile

The reactivity of 4-(diethylamino)but-2-enal is dominated by the electrophilic nature of the
a,B-unsaturated aldehyde moiety. This system presents two primary sites for nucleophilic
attack: the carbonyl carbon (C1) and the 3-carbon (C3).

Nucleophilic Addition Reactions
1,2-Addition vs. 1,4-Addition (Michael Addition):

The reaction pathway is largely dependent on the nature of the nucleophile.

e Hard nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to favor 1,2-
addition at the carbonyl carbon.

e Soft nucleophiles (e.g., amines, thiols, enamines, cuprates) generally favor 1,4-addition, also
known as Michael or conjugate addition, at the B-carbon. This is often the thermodynamically

more stable product.

Reactivity of 4-(Diethylamino)but-2-enal

>
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Aza-Michael Addition:

The reaction with primary or secondary amines is a classic example of aza-Michael addition.
This reaction is expected to proceed readily, often under mild conditions.

Generalized Experimental Protocol for Aza-Michael Addition:

o Reactants: 4-(Diethylamino)but-2-enal (1 equivalent) and the desired amine (1-1.2
equivalents).

e Solvent: A polar aprotic solvent such as acetonitrile, THF, or ethanol.

o Temperature: The reaction is typically carried out at room temperature. Mild heating may be
required for less reactive amines.

e Procedure: The amine is added to a solution of the enal in the chosen solvent. The reaction
mixture is stirred for a period of 2 to 24 hours.

o Work-up: The solvent is removed under reduced pressure. The residue can be purified by
column chromatography on silica gel.

Amine Nucleophile Expected Product Reaction Conditions

. . L i Room temperature, neat or in
Diethylamine 3,4-Bis(diethylamino)butanal thanol
ethano

. 3-(Phenylamino)-4-
Aniline ) ) Room temperature, methanol
(diethylamino)butanal

3-(Phenylthio)-4- Base catalyst (e.g., Et3N),

Thiophenol . .
(diethylamino)butanal THF, 0°Ctort

Wittig Reaction

The aldehyde functional group can be readily converted to an alkene via the Wittig reaction.
The stereochemical outcome of the reaction (E/Z selectivity) depends on the nature of the
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Wittig reagent (stabilized or non-stabilized ylide).

Wittig Reaction Workflow
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Generalized Experimental Protocol for the Wittig Reaction:

e Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is
suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert
atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride) is
added at low temperature (typically -78 °C to 0 °C) to generate the ylide.

o Reaction with Enal: A solution of 4-(diethylamino)but-2-enal in the same solvent is added
dropwise to the ylide solution at low temperature.

o Warming and Quenching: The reaction mixture is allowed to warm to room temperature and
stirred for several hours. The reaction is then quenched by the addition of a saturated
agueous solution of ammonium chloride.

o Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl
acetate, diethyl ether). The combined organic layers are dried over a drying agent (e.g.,
MgS04, Na2S04), filtered, and the solvent is removed under reduced pressure. The crude
product is purified by column chromatography.
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Wittig Reagent Expected Product Expected Stereoselectivity
Ph3P=CH2 4-(Diethylamino)-1,3-butadiene  N/A
» Ethyl 6-(diethylamino)hexa- ) )
Ph3P=CHCO2Et (Stabilized) ) Predominantly E-isomer
2,4-dienoate
Ph3P=CH(CH3) (Non- 5-(Diethylamino)-2-penta-1,3-

. i Predominantly Z-isomer
stabilized) diene

Reduction Reactions

The aldehyde and the carbon-carbon double bond can be selectively reduced.

¢ Reduction of the Aldehyde: Selective reduction of the aldehyde to an alcohol can be
achieved using mild reducing agents like sodium borohydride (NaBH4) at low temperatures.

¢ Reduction of the Alkene: Catalytic hydrogenation (e.g., H2 over Pd/C) will likely reduce both
the aldehyde and the carbon-carbon double bond.

Potential Biological Activity and Signaling Pathways

While no specific biological data for 4-(diethylamino)but-2-enal has been found, the reactivity
of the a,B-unsaturated aldehyde functional group is known to be associated with biological

activity, often linked to cytotoxicity.
Mechanism of Cytotoxicity of a,3-Unsaturated Aldehydes:

a,B-Unsaturated aldehydes are electrophiles that can react with nucleophilic residues in
biological macromolecules, such as proteins and DNA. The primary mechanism of toxicity is
often attributed to the depletion of intracellular glutathione (GSH) and the alkylation of cysteine

residues in proteins.
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Potential Cytotoxicity Pathway
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The presence of the diethylamino group may modulate this activity. The basic nitrogen could
influence the compound's cellular uptake, distribution, and interaction with biological targets.
Further research is required to determine the specific cytotoxic profile and any potential
therapeutic applications of 4-(diethylamino)but-2-enal.

Conclusion

4-(Diethylamino)but-2-enal is expected to be a versatile chemical intermediate with a rich
reactivity profile centered around its a,B-unsaturated aldehyde functionality. It is predicted to
readily undergo Michael additions with soft nucleophiles and Wittig reactions to form extended
conjugated systems. While its biological activity is yet to be reported, the inherent reactivity of
the enal moiety suggests a potential for cytotoxicity through interaction with biological
nucleophiles. The lack of specific experimental data in the public domain underscores the need
for further investigation to fully characterize this compound and explore its potential
applications in organic synthesis and medicinal chemistry.

 To cite this document: BenchChem. [Reactivity Profile of 4-(Diethylamino)but-2-enal: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15411515#reactivity-profile-of-4-diethylamino-but-2-
enal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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